2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one
Description
Properties
CAS No. |
89444-90-6 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2,2-dimethyl-1-(3-methylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14N2O/c1-7-5-6-11(10-7)8(12)9(2,3)4/h5-6H,1-4H3 |
InChI Key |
RBSFZHAKSJATCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The target compound ’s 3-methylpyrazole group contrasts with 3ma ’s thiophene ring, which enhances π-electron density and alters reactivity .
- GSK’963 incorporates a dihydropyrazole ring with a phenyl group, introducing chirality and conformational rigidity critical for RIPK1 binding .
- The di-pyrazolyl analog () exhibits increased steric bulk, impacting solubility and crystallization behavior .
Synthetic Yields :
Physicochemical Properties
logP and Solubility :
Crystallography and Conformation :
- Crystal structures (e.g., ’s nitroindazole derivative) reveal planar pyrazole rings and ketone carbonyl alignment, critical for intermolecular interactions .
Biological Activity
2,2-Dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one, also known by its CAS number 69413-04-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃ |
| Molecular Weight | 167.23 g/mol |
| CAS Number | 69413-04-3 |
| SMILES | CC(C)(C(=O)N1C=CC=N1)C |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through the inhibition of specific kinases involved in cell division and proliferation. For instance, it has been shown to interact with monopolar spindle 1 (Mps1) kinase, which is crucial for cancer cell division. In vitro studies demonstrated that the compound could enhance the efficacy of established chemotherapeutics like paclitaxel in triple-negative breast cancer models .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX . This makes it a candidate for treating conditions associated with chronic inflammation.
Case Studies
Several studies have highlighted the biological activities of this compound:
Case Study 1: Anticancer Synergy
A study published in a peer-reviewed journal evaluated the synergistic effects of this compound when combined with paclitaxel in an in vivo model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, suggesting enhanced therapeutic efficacy .
Case Study 2: Inflammation Model
In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This was associated with reduced edema and pain response in treated subjects .
Research Findings
Recent findings have expanded the understanding of the pharmacological profile of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-dimethyl-1-(3-methyl-1H-pyrazol-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted pyrazoles and ketones. For example, analogous pyrazole derivatives are synthesized by reacting phenyl hydrazine with dibrominated propanoyl intermediates in absolute ethanol with triethylamine as a catalyst . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux vs. room temperature) significantly impacts cyclization efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields >90% purity. Confirmatory techniques include -NMR (pyrazole proton resonance at δ 6.2–6.8 ppm) and LC-MS (molecular ion peak at m/z 195.1) .
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy : -NMR and -NMR confirm proton environments and carbonyl (C=O) signals at ~200 ppm. IR spectroscopy identifies the ketone stretch (~1700 cm) and pyrazole C-N stretches (~1500 cm) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between pyrazole and ketone moieties. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution (<0.8 Å) structures .
Advanced Research Questions
Q. How can this compound derivatives be optimized for RIPK1 inhibition and PET imaging applications?
- Methodological Answer : Structural analogs like GSK’963 and GG502 demonstrate RIPK1 inhibitory activity (IC < 10 nM). Key modifications include:
- Substituent Effects : Adding m-tolyl groups enhances blood-brain barrier permeability (e.g., GG502 SUV = 3.0 in primate brain PET) .
- Radiochemistry : -labeling via Pd-mediated cross-coupling achieves 3.6% radiochemical yield and >96% purity. Use tert-butylmagnesium halides with for carboxylation, though low yields necessitate alternative methods for bulky substituents .
- Table 1 : Comparison of Key Derivatives
| Compound | RIPK1 IC (nM) | Brain SUV (Primate) | Radiochemical Yield |
|---|---|---|---|
| GSK’963 | 5.2 | N/A | N/A |
| GG502 | 4.8 | 3.0 | 3.6% |
| []CNY-07 | 12.1 | 3% ID/cc (non-specific) | <1% |
| Data from |
Q. What computational and experimental approaches resolve contradictions in structure-activity relationships (SAR) for pyrazole-based inhibitors?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) into RIPK1’s ATP-binding pocket identifies hydrogen bonds between the pyrazole N1 and Lys45. Bulky 3-methyl groups reduce steric clashes versus smaller substituents .
- Mutagenesis Validation : Ala-scanning of RIPK1 (e.g., Lys45Ala) disrupts inhibitor binding, confirming computational predictions.
- In Vivo/In Vitro Discrepancies : Poor correlation between in vitro IC and brain uptake (e.g., GG502’s high SUV but no specific binding) suggests off-target effects. Autoradiography with cold GG502 (10 µM) reduces spleen uptake by 60%, supporting target engagement .
Q. How do crystallographic data from SHELX refinements inform the design of stable co-crystals for this compound?
- Methodological Answer : SHELXL-refined structures (R-factor < 0.05) reveal intermolecular interactions critical for co-crystallization:
- Hydrogen Bonding : Ketone O forms H-bonds with water (2.8 Å) in the lattice.
- π-Stacking : Pyrazole rings align face-to-face (3.4 Å spacing) with aromatic residues in protein targets.
- Practical Workflow : Optimize solvent (acetonitrile/water mixtures) and slow evaporation (0.5°C/day) to grow diffraction-quality crystals. Use Phenix for phase refinement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
